molecular formula C17H15FN6O3 B2540455 2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876669-95-3

2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2540455
CAS RN: 876669-95-3
M. Wt: 370.344
InChI Key: DBOQLCMXURSYCQ-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide” is a complex organic molecule. It is related to the class of compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing and evaluating the biological activities of various substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines due to their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including fluoroethoxy and fluoropropoxy substituted acetamides, have been identified as potential imaging agents for PBR expression in neurodegenerative disorders. Radiolabeled compounds have been prepared and tested in biodistribution studies in rats, showing promising results for neurological imaging applications (Fookes et al., 2008).

Anticancer and Antipsychotic Potential

A series of novel potential antipsychotic agents that do not interact with dopamine receptors, offering a unique profile in behavioral animal tests, have been developed. These include compounds like 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which was metabolized to active and toxic derivatives. This research highlights the therapeutic potential and pharmacological evaluation of these derivatives as antipsychotic agents without the side effects associated with dopamine receptor interaction (Wise et al., 1987).

Radiosynthesis for PET Imaging

The compound DPA-714, a selective ligand of the translocator protein (18 kDa), has been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). This compound's synthesis and its precursor, along with the automated process for [18F]DPA-714 production, demonstrate its utility in neuroimaging and the study of diseases like Alzheimer's (Dollé et al., 2008).

DNA Binding and Anticancer Activities

The design and synthesis of imidazolium ionic liquids with fluorinated phenylacetamide side chains have been explored for their DNA binding and anticancer activities. These compounds exhibit significant binding affinity to DNA and demonstrate good anticancer potential, highlighting the relevance of fluorinated compounds in therapeutic applications (Rezki et al., 2020).

Antimicrobial and Hemolytic Activity

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has revealed their pharmacological significance, including antimicrobial and hemolytic activities. This work contributes to understanding the structure-activity relationships of these compounds and their potential as therapeutic agents (Gul et al., 2017).

properties

IUPAC Name

2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-9-7-22-13-14(21(2)17(27)23(15(13)26)8-12(19)25)20-16(22)24(9)11-5-3-10(18)4-6-11/h3-7H,8H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQLCMXURSYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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